4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chloro group and a difluoro(4-fluorophenyl)methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of a thieno[2,3-d]pyrimidine precursor with a difluoro(4-fluorophenyl)methyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce more complex biaryl compounds .
Scientific Research Applications
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-difluoropyrimidine: This compound shares a similar pyrimidine core but lacks the thieno and difluoro(4-fluorophenyl)methyl groups.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another related compound with a trifluoromethyl group instead of the difluoro(4-fluorophenyl)methyl group.
Uniqueness
The uniqueness of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates a thieno[2,3-d]pyrimidine core, which has been associated with various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C13H6ClF3N2S, with a molecular weight of 314.713 g/mol. The compound features a thieno-pyrimidine backbone that is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H6ClF3N2S |
Molecular Weight | 314.713 g/mol |
IUPAC Name | This compound |
CAS Number | 1362710-33-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
- MDA-MB453 : IC50 = 29.1 µM
- MCF-7 : IC50 = 15.3 µM
These findings suggest that modifications to the thieno-pyrimidine structure can enhance anticancer efficacy significantly .
Antibacterial Activity
The compound has also demonstrated notable antibacterial properties. In comparative studies, derivatives of thieno[2,3-d]pyrimidines exhibited significant activity against common bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | High |
Staphylococcus aureus | Moderate |
These results indicate that the presence of specific substituents on the pyrimidine ring can influence antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through paw edema models. The compound exhibited significant inhibition rates compared to standard anti-inflammatory agents such as indomethacin:
Compound | Inhibition Rate (4h) | Inhibition Rate (5h) |
---|---|---|
Test Compound | 43.17% | 31.10% |
Indomethacin | 47.72% | 42.22% |
This suggests that the compound may serve as a viable candidate for further development in anti-inflammatory therapies .
Case Studies and Research Findings
Several research articles have explored the biological activities of thieno[2,3-d]pyrimidines and their derivatives:
- Anticancer Studies : A study published in Medicinal Chemistry demonstrated that certain thieno-pyrimidines could induce apoptosis in cancer cells by disrupting cell cycle progression .
- Antibacterial Efficacy : Research highlighted in Journal of Medicinal Chemistry found that thieno-pyrimidine derivatives showed enhanced antibacterial activity due to their ability to inhibit bacterial DNA gyrase .
- Inflammation Models : In vivo studies indicated that compounds with similar structures effectively reduced inflammation markers in animal models .
Properties
Molecular Formula |
C13H6ClF3N2S |
---|---|
Molecular Weight |
314.71 g/mol |
IUPAC Name |
4-chloro-2-[difluoro-(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H6ClF3N2S/c14-10-9-5-6-20-11(9)19-12(18-10)13(16,17)7-1-3-8(15)4-2-7/h1-6H |
InChI Key |
ZZAUOHASLQQIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC3=C(C=CS3)C(=N2)Cl)(F)F)F |
Origin of Product |
United States |
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